5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
CAS No.: 280110-73-8
Cat. No.: VC2079561
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 280110-73-8 |
|---|---|
| Molecular Formula | C8H14ClN3O |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H |
| Standard InChI Key | ZPNGKRXVCMUARH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2CCNCC2.Cl |
| Canonical SMILES | CC1=NC(=NO1)C2CCNCC2.Cl |
Introduction
Chemical Identity and Properties
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is characterized by a well-defined chemical structure and specific physicochemical properties that contribute to its utility in synthetic chemistry. This section provides a detailed analysis of its chemical identity.
Basic Chemical Information
The compound is formally identified through various chemical designations and parameters that define its molecular identity. The table below summarizes the key chemical identifiers:
| Parameter | Information |
|---|---|
| Chemical Name | 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride |
| CAS Number | 280110-73-8 |
| Molecular Formula | C8H14ClN3O |
| Molecular Weight | 203.67 g/mol |
This compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom in specific arrangements . The piperidine group is connected at the 4-position, distinguishing it from other positional isomers such as the 2-position or 3-position variants that have different chemical and biological properties.
Structural Characteristics
The molecular structure of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride features a central 1,2,4-oxadiazole ring with a methyl group at the 5-position and a piperidine moiety attached at the 3-position. The compound exists as a hydrochloride salt, which significantly influences its solubility and stability characteristics.
The 1,2,4-oxadiazole core provides a rigid, planar structure that serves as an excellent scaffold for molecular construction. This heterocyclic system is notable for its aromatic character and electron distribution, which contribute to its chemical reactivity and potential for intermolecular interactions . The piperidine ring offers a basic nitrogen center that can participate in hydrogen bonding and other molecular interactions, enhancing the compound's versatility in chemical synthesis and potential biological activities.
Synthesis and Preparation
The synthesis of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves specific chemical pathways and reaction conditions that yield the desired molecular structure. Understanding these synthetic routes is crucial for efficient production and optimization.
General Synthetic Approaches
The preparation of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically follows established methods for constructing 1,2,4-oxadiazole derivatives. The synthesis generally involves the cyclization of appropriate precursors under controlled reaction conditions.
A common synthetic pathway employs amidoximes and suitable esters as the starting materials. The reaction proceeds through an initial condensation followed by cyclodehydration to form the 1,2,4-oxadiazole ring system. The piperidine component is incorporated either before or after the formation of the oxadiazole ring, depending on the specific synthetic strategy employed .
Chemical Reactivity and Transformations
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride exhibits diverse chemical reactivity that makes it valuable in synthetic chemistry. Its transformation potential stems from the functional groups present in its structure.
Key Reaction Types
The compound can participate in various chemical transformations that enable the construction of complex molecules. Major reaction types include:
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Substitution reactions: The piperidine nitrogen can undergo N-alkylation, N-acylation, or other substitution reactions with appropriate electrophiles .
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Oxidation reactions: The piperidine ring can be selectively oxidized to introduce additional functional groups .
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Reduction reactions: The oxadiazole ring can undergo selective reduction under specific conditions .
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Coupling reactions: The compound can serve as a coupling partner in various metal-catalyzed coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
These transformation capabilities highlight the compound's versatility as a synthetic building block, allowing for the creation of diverse chemical entities with desired properties.
Applications in Synthetic Pathways
In organic synthesis, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride plays a crucial role in the assembly of complex molecules of pharmaceutical and agricultural importance. It serves as a key starting material or pivotal intermediate in multi-step synthetic pathways leading to targeted compounds with specific molecular functionalities .
The compound's reactivity enables efficient incorporation of the 1,2,4-oxadiazole structural motif into larger molecular frameworks. This heterocyclic system is particularly valuable in medicinal chemistry due to its ability to serve as a bioisostere for esters, amides, or carboxylic acids, potentially improving pharmacokinetic properties of drug candidates .
Applications in Chemical Research and Development
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has found significant applications in various areas of chemical research and development, particularly in the design and synthesis of bioactive compounds.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a valuable intermediate for constructing potential drug candidates. The 1,2,4-oxadiazole motif is recognized for its bioisosteric properties, making it an excellent replacement for certain functional groups to optimize drug properties .
Recent research has highlighted the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. These compounds have been explored as potential therapeutic agents with diverse biological activities. Specifically, derivatives of 1,2,4-oxadiazoles have been investigated as agonists for human caseinolytic protease P (HsClpP), which represents a promising strategy for treating hepatocellular carcinoma (HCC) and other cancers.
The piperidine component also contributes to potential biological activities, as piperidine-containing compounds are known to interact with various biological targets, including receptors and enzymes of pharmacological significance.
Agrochemical and Materials Science Applications
Beyond pharmaceutical applications, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has potential uses in agrochemical development and materials science. In agriculture, oxadiazole derivatives have been explored as potential pesticides, herbicides, and plant growth regulators .
In materials science, heterocyclic compounds containing the oxadiazole structure have been investigated for potential applications in functional materials, including organic electronics, photovoltaics, and sensing devices. The unique electronic properties of the 1,2,4-oxadiazole ring system contribute to these potential applications.
Physicochemical Characterization
A comprehensive understanding of the physicochemical properties of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is essential for its effective utilization in research and development.
Physical Properties
While specific physical property data for this compound is limited in the available search results, general characteristics can be inferred based on its structure and similar compounds:
| Property | Expected Characteristics |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Typically white to off-white |
| Solubility | As a hydrochloride salt, likely soluble in water and polar organic solvents |
| Melting Point | Not specified in available data |
| Stability | Enhanced stability due to hydrochloride salt formation |
The hydrochloride salt form significantly influences the compound's physical properties, particularly its solubility and stability. This form is often preferred for handling and storage purposes in laboratory and industrial settings.
Research Findings and Future Directions
Scientific research involving 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride continues to evolve, revealing new insights and potential applications.
Current Research Status
The available search results indicate ongoing interest in 1,2,4-oxadiazole derivatives in medicinal chemistry research. These compounds, including 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride, are being explored for their diverse biological activities and potential therapeutic applications .
Recent research has particularly focused on the role of 1,2,4-oxadiazole derivatives as agonists for human caseinolytic protease P (HsClpP), which represents a promising strategy for treating hepatocellular carcinoma (HCC) and other cancers. This research direction highlights the potential significance of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride and related compounds in cancer research.
Additionally, the compound's utility as a synthetic building block continues to drive research in organic synthesis methodology, focusing on developing more efficient and selective methods for constructing complex molecules containing the 1,2,4-oxadiazole structural motif .
Future Research Directions
Several promising research directions can be identified for future studies involving 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure to optimize biological activity and pharmacokinetic properties.
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Advanced Synthetic Methodologies: Development of more efficient, sustainable, and scalable synthetic routes for preparing the compound and its derivatives.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of the compound and its derivatives.
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Drug Delivery Applications: Exploration of the compound's potential as a component in novel drug delivery systems.
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Materials Science Applications: Investigation of potential applications in functional materials, leveraging the unique electronic properties of the 1,2,4-oxadiazole ring system.
These research directions offer opportunities for expanding the utility and applications of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride in various scientific fields .
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